molecular formula C12H23NO2 B13518447 Tert-butyl 6-ethylpiperidine-2-carboxylate

Tert-butyl 6-ethylpiperidine-2-carboxylate

Cat. No.: B13518447
M. Wt: 213.32 g/mol
InChI Key: HBVAGKUHUSHEGK-UHFFFAOYSA-N
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Description

Tert-butyl 6-ethylpiperidine-2-carboxylate is an organic compound that belongs to the class of piperidine carboxylates. It is characterized by the presence of a tert-butyl group, an ethyl group, and a piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-ethylpiperidine-2-carboxylate typically involves the reaction of 6-ethylpiperidine-2-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-ethylpiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 6-ethylpiperidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-ethylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine ring can interact with various biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness

Tert-butyl 6-ethylpiperidine-2-carboxylate is unique due to its specific combination of functional groups and the presence of the ethyl group on the piperidine ring. This structural arrangement provides distinct chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 6-ethylpiperidine-2-carboxylate

InChI

InChI=1S/C12H23NO2/c1-5-9-7-6-8-10(13-9)11(14)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3

InChI Key

HBVAGKUHUSHEGK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(N1)C(=O)OC(C)(C)C

Origin of Product

United States

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